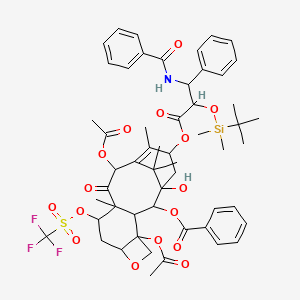

2'-O-(tert-Butyldimethylsilyl)paclitaxel 7-O-triflate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2'-O-(tert-Butyldiméthylsilyl)paclitaxel 7-O-triflate est un dérivé synthétique du paclitaxel, un agent anticancéreux bien connu. Ce composé se caractérise par la présence d'un groupe tert-butyldiméthylsilyle en position 2'-O et d'un groupe triflate en position 7-O. Il est principalement utilisé en recherche pour étudier les effets et les mécanismes des dérivés du paclitaxel.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2'-O-(tert-Butyldiméthylsilyl)paclitaxel 7-O-triflate implique plusieurs étapes. Une méthode courante consiste à protéger le groupe hydroxyle en position 2' du paclitaxel avec du chlorure de tert-butyldiméthylsilyle en présence d'imidazole et de diméthylformamide (DMF) à température ambiante . Le groupe hydroxyle en position 7 est ensuite converti en triflate à l'aide d'anhydride trifluorométhanesulfonique en présence de pyridine .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle les procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de réactifs de qualité industrielle et l'emploi de réacteurs à grande échelle pour garantir un rendement et une pureté constants.

Analyse Des Réactions Chimiques

Types de réactions

Le 2'-O-(tert-Butyldiméthylsilyl)paclitaxel 7-O-triflate peut subir diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe triflate peut être substitué par d'autres nucléophiles.

Réactions de déprotection : Le groupe tert-butyldiméthylsilyle peut être éliminé en milieu acide.

Réactifs et conditions courantes

Réactions de substitution : Les réactifs courants incluent des nucléophiles tels que les amines ou les thiols, généralement dans des conditions douces.

Réactions de déprotection : Des réactifs comme le fluorure de tétrabutylammonium (TBAF) dans le tétrahydrofurane (THF) sont utilisés pour éliminer le groupe tert-butyldiméthylsilyle.

Principaux produits formés

Réactions de substitution : Selon le nucléophile utilisé, divers dérivés du paclitaxel peuvent être formés.

Réactions de déprotection : L'élimination du groupe tert-butyldiméthylsilyle donne le dérivé hydroxyle correspondant.

Applications De Recherche Scientifique

Le 2'-O-(tert-Butyldiméthylsilyl)paclitaxel 7-O-triflate est principalement utilisé en recherche scientifique pour :

Étudier les systèmes d'administration de médicaments : Enquêter sur la stabilité et les profils de libération des dérivés du paclitaxel dans divers systèmes d'administration de médicaments.

Explorer les mécanismes anticancéreux : Comprendre les mécanismes moléculaires par lesquels le paclitaxel et ses dérivés exercent des effets anticancéreux.

Développer de nouveaux médicaments : Aider à la conception et à la synthèse de nouveaux médicaments à base de paclitaxel avec une efficacité accrue et des effets secondaires réduits.

Mécanisme d'action

Le mécanisme d'action du 2'-O-(tert-Butyldiméthylsilyl)paclitaxel 7-O-triflate est similaire à celui du paclitaxel. Il se lie aux microtubules et les stabilise, empêchant leur dépolymérisation, ce qui perturbe la division cellulaire et conduit à la mort cellulaire. La présence des groupes tert-butyldiméthylsilyle et triflate peut améliorer sa stabilité et son absorption cellulaire, ce qui pourrait améliorer son activité anticancéreuse .

Mécanisme D'action

The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)paclitaxel 7-O-triflate is similar to that of paclitaxel. It binds to and stabilizes microtubules, preventing their depolymerization, which disrupts cell division and leads to cell death. The presence of the tert-butyldimethylsilyl and triflate groups may enhance its stability and cellular uptake, potentially improving its anticancer activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Paclitaxel : Le composé parent, largement utilisé dans le traitement du cancer.

Docétaxel : Un dérivé semi-synthétique du paclitaxel ayant des propriétés anticancéreuses similaires.

Cabazitaxel : Un autre dérivé avec une efficacité accrue contre certaines lignées cellulaires cancéreuses résistantes.

Unicité

Le 2'-O-(tert-Butyldiméthylsilyl)paclitaxel 7-O-triflate est unique en raison de ses modifications spécifiques, qui peuvent offrir des avantages en termes de stabilité, de solubilité et d'absorption cellulaire par rapport à d'autres dérivés du paclitaxel .

Propriétés

IUPAC Name |

[4,12-diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H64F3NO16SSi/c1-30-36(70-48(64)42(74-76(10,11)49(4,5)6)40(33-21-15-12-16-22-33)58-46(62)34-23-17-13-18-24-34)28-53(65)45(71-47(63)35-25-19-14-20-26-35)43-51(9,44(61)41(69-31(2)59)39(30)50(53,7)8)37(73-75(66,67)54(55,56)57)27-38-52(43,29-68-38)72-32(3)60/h12-26,36-38,40-43,45,65H,27-29H2,1-11H3,(H,58,62) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWLKEZRCWJKHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H64F3NO16SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1100.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide](/img/structure/B12287251.png)

![3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)

![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)